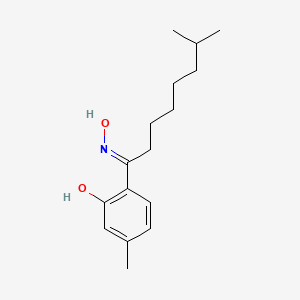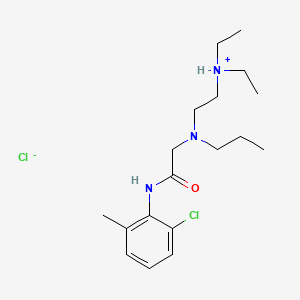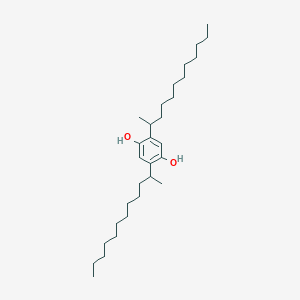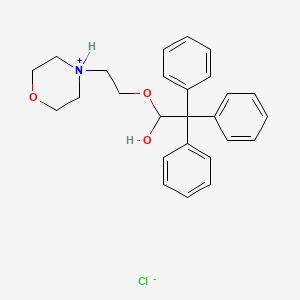
Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester is a chemical compound known for its diverse applications in various fields. It is characterized by its unique molecular structure, which includes a phosphorothioate group bonded to two 2-methylphenyl groups and an isopropyl ester group. This compound is often used in scientific research and industrial applications due to its specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester typically involves the reaction of phosphorothioic acid derivatives with 2-methylphenol and isopropyl alcohol. The reaction is usually carried out under controlled conditions, including specific temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized to maximize efficiency and minimize waste. Advanced techniques such as distillation and crystallization are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced phosphorothioates.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular membranes, affecting their permeability and function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester can be compared with other similar compounds, such as:
Tolclofos-methyl: Another phosphorothioate ester used as a fungicide.
Etrimfos: A phosphorothioate ester with applications in pest control.
Hydroxydiazinon: A related compound with similar chemical properties.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
120244-58-8 |
|---|---|
Formule moléculaire |
C17H21O3PS |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
1-methyl-2-[(2-methylphenoxy)-propan-2-ylsulfanylphosphoryl]oxybenzene |
InChI |
InChI=1S/C17H21O3PS/c1-13(2)22-21(18,19-16-11-7-5-9-14(16)3)20-17-12-8-6-10-15(17)4/h5-13H,1-4H3 |
Clé InChI |
LJISKWUTJHVXAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)SC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















